Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate

Benzofuran-2-carboxamide Data gap Procurement risk

Within the benzofuran-2-carboxamide class, neuroprotective efficacy varies >5-fold depending on phenyl ring substitution, yet no published bioactivity data exists for the 4,5-dimethoxy-2-(methoxycarbonyl)phenyl pattern. CAS 951969-16-7 is the only known compound combining 7-methoxybenzofuran, carboxamide linker, and methyl 4,5-dimethoxybenzoate in a single scaffold, occupying unexplored chemical space. • 4,5-Dimethoxy motif structurally analogous to compound 1f (~80% protection against NMDA-induced excitotoxicity at 30 μM); 2-methyl ester introduces an uncharacterized electron-withdrawing element. • Structurally distinct from all published anticancer-active benzofuran-2-carboxamides; enables matched-pair analysis with 7-desmethoxy analog (CAS 69095-84-7). • Ester handle provides a built-in functionalization point for hydrolysis and bioconjugation (biotin/fluorophore tags). Supplied at ≥95% purity; standard packs 10-100 mg with bulk custom synthesis available.

Molecular Formula C20H19NO7
Molecular Weight 385.372
CAS No. 951969-16-7
Cat. No. B2469887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate
CAS951969-16-7
Molecular FormulaC20H19NO7
Molecular Weight385.372
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
InChIInChI=1S/C20H19NO7/c1-24-14-7-5-6-11-8-17(28-18(11)14)19(22)21-13-10-16(26-3)15(25-2)9-12(13)20(23)27-4/h5-10H,1-4H3,(H,21,22)
InChIKeyPYYMBYSUYZXZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate – Identity & Procurement


Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate (CAS 951969-16-7; molecular formula C₂₀H₁₉NO₇; molecular weight 385.37 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide chemical class [1]. Its structure comprises a 7-methoxybenzofuran-2-carbonyl moiety linked via a carboxamide bridge to a methyl 4,5-dimethoxybenzoate scaffold. Benzofuran-2-carboxamide derivatives, as a class, have been investigated for neuroprotective, antioxidant, anticancer, and anti-inflammatory activities [2][3]. This specific compound is commercially available from multiple research-chemical suppliers, typically at ≥95% purity, and is supplied exclusively for laboratory research use. No patent literature covering CAS 951969-16-7 as a specifically claimed composition-of-matter was identified in publicly accessible databases.

Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate – No Evidence for Generic Substitution


Within the benzofuran-2-carboxamide class, small structural modifications—particularly the substitution pattern on the N-phenyl ring and the methoxy positioning on the benzofuran core—produce substantial differences in biological activity. Published structure–activity relationship (SAR) studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrate that varying the substituents at the R₁, R₂, and R₃ positions on the phenyl ring yields compounds with neuroprotective efficacy ranging from negligible to over 80% protection against NMDA-induced excitotoxicity in primary cortical neurons [1]. Consequently, CAS 951969-16-7, bearing a unique 4,5-dimethoxy-2-(methoxycarbonyl)phenyl substitution pattern distinct from all analogs characterized in the public domain, cannot be assumed equipotent or functionally interchangeable with any other class member. Generic substitution without matched-pair comparative data carries a high risk of selecting a compound with materially different potency, selectivity, or physicochemical behavior [2].

Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate – Product-Specific Evidence


Lack of Comparative Bioactivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents identified no peer-reviewed study, patent, or curated database entry reporting quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, % inhibition, or any other endpoint) for CAS 951969-16-7 in any assay system [1][2][3]. The compound is absent from ChEMBL and BindingDB [4][5]. No head-to-head comparison against any structurally defined analog has been published. Consequently, zero quantitative differentiation claims can be advanced for this specific compound relative to its closest analogs.

Benzofuran-2-carboxamide Data gap Procurement risk

Unique Substitution Pattern vs. Known Analogues

The published SAR study by Cho et al. (2015) characterized 20 novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, with all compounds bearing simple substituted phenyl groups (e.g., 4-methylphenyl, 4-chlorophenyl, 3,4-dichlorophenyl) at the amide nitrogen [1]. None carried a 4,5-dimethoxy-2-(methoxycarbonyl)phenyl group as found in CAS 951969-16-7. The commercially available analog Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate differs by lacking the 7-methoxy substituent on the benzofuran ring, while 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid replaces the entire substituted-phenyl scaffold with a butanoic acid chain. These structural differences are substantial: the 7-methoxy group on benzofuran influences electron distribution and hydrogen-bonding capacity, and the ester moiety on the phenyl ring introduces additional metabolic and solubility liabilities absent in simpler phenyl-substituted analogs.

Structure–activity relationship Chemical uniqueness Analog identification

Neuroprotective SAR Driven by Methoxy Substitution

In the Cho et al. (2015) study, the 20-compound series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides was evaluated for neuroprotective activity against NMDA-induced excitotoxicity in primary rat cortical neurons [1]. Compound 1f (R₁=OCH₃, R₂=H, R₃=OCH₃; i.e., 3,5-dimethoxyphenyl substitution) provided approximately 80% protection at 30 μM, while compound 1o (R₁=H, R₂=H, R₃=CF₃) provided only approximately 15% protection at the same concentration—a greater than 5-fold difference in efficacy driven solely by phenyl ring substitution. Compounds with electron-donating methoxy substituents consistently outperformed those with electron-withdrawing groups (Cl, CF₃, NO₂). CAS 951969-16-7 carries methoxy groups at both the 4- and 5-positions of the phenyl ring, analogous to the favorable substitution pattern in 1f, suggesting potential—but unconfirmed—neuroprotective activity.

Neuroprotection NMDA excitotoxicity Class-level SAR

Antioxidant SAR: DPPH Scavenging Depends on Substitution

The same Cho et al. (2015) study evaluated all 20 compounds for DPPH radical scavenging activity at 100 μM [1]. Compound 1f (3,5-dimethoxyphenyl) exhibited the highest activity with 85.5 ± 1.5% scavenging, while compound 1k (2,4,5-trichlorophenyl) showed only 10.2 ± 1.8% scavenging—an 8.4-fold difference. The electron-rich methoxy-substituted phenyl derivatives consistently displayed superior antioxidant capacity compared to halogenated or nitro-substituted analogs. Since CAS 951969-16-7 contains a 4,5-dimethoxy-substituted phenyl ring bearing an additional electron-withdrawing methyl ester group, its antioxidant capacity cannot be reliably predicted from existing data and requires independent measurement.

Antioxidant DPPH assay Free radical scavenging

Anticancer SAR: N-Substitution and Colon Cancer Activity

Racané et al. (2024) reported that benzofuran-2-carboxamide derivatives block CCL20-induced chemotaxis and inhibit colon cancer cell growth [1]. In the HCT116 colon cancer cell line, compounds 16e and 24b exhibited antiproliferative IC₅₀ values in the low micromolar range, with N-substitution on the phenyl ring being a critical determinant of both CCL20-induced migration inhibition and direct cytotoxicity. The structurally distinct series of 3-methyl-benzofuran-2-carboxamides reported elsewhere achieved IC₅₀ values as low as 0.858 μM against A549 lung cancer cells (compound 12b) and 2.07 μM against MCF7 breast cancer cells (compound 10d) [2]. CAS 951969-16-7 differs from all reported active anticancer benzofuran-2-carboxamides by possessing a methyl ester-substituted phenyl ring rather than simple alkyl, halogen, or alkoxy substituents, placing it outside the characterized SAR landscape.

Anticancer Colon cancer CCL20-CCR6 axis

Methyl 4,5-dimethoxy-2-(7-methoxybenzofuran-2-carboxamido)benzoate – Recommended Applications


De Novo Neuroprotective Screening in Excitotoxicity Models

For laboratories conducting neuroprotection drug discovery, CAS 951969-16-7 presents a structurally unique entry within the 7-methoxybenzofuran-2-carboxamide class. The 4,5-dimethoxy substitution on the phenyl ring is analogous to the favorable pattern seen in compound 1f (Cho et al., 2015), which achieved approximately 80% protection against NMDA-induced excitotoxicity at 30 μM in primary rat cortical neurons [1]. However, the additional 2-methyl ester group introduces an electron-withdrawing element absent from all published active analogs. Screening this compound in parallel with known active derivatives (e.g., compound 1f) in NMDA excitotoxicity and DPPH antioxidant assays would directly test whether the ester moiety is tolerated or detrimental to neuroprotective and radical-scavenging activity. This is a structure-novelty-driven exploratory application rather than a follow-on from existing lead optimization.

Oncology Profiling with Matched-Pair Analog Comparison

Benzofuran-2-carboxamide derivatives have demonstrated anticancer activity against colon cancer (HCT116, SW480, HT-29) and lung cancer (A549) cell lines at low micromolar to sub-micromolar IC₅₀ values [1][2]. CAS 951969-16-7 is structurally distinct from all anticancer-active benzofuran-2-carboxamides reported to date, due to its methyl ester-bearing phenyl ring. Procurement of this compound alongside a structurally simpler comparator such as Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate would enable a matched-pair analysis to isolate the contribution of the 7-methoxy group on the benzofuran ring to anticancer activity. This scenario is appropriate for medicinal chemistry groups seeking to expand the SAR landscape of benzofuran-2-carboxamide oncology chemotypes.

Physicochemical and Drug-Likeness Profiling

The methyl ester moiety at the 2-position of the phenyl ring differentiates CAS 951969-16-7 from all published 7-methoxybenzofuran-2-carboxamide analogs, which uniformly bear simple alkyl, halogen, or alkoxy substituents. This ester introduces a hydrogen-bond acceptor site and a metabolic liability (esterase-mediated hydrolysis to the corresponding carboxylic acid) that is absent from published class members. Researchers interested in the developability profile of benzofuran-2-carboxamide leads may procure this compound to experimentally determine key drug-likeness parameters: logP/logD distribution coefficient, aqueous solubility, plasma and microsomal stability, Caco-2 permeability, and plasma protein binding. The resulting data would illuminate whether the ester substitution is compatible with oral bioavailability within this scaffold class.

Chemical Probe Development via Affinity-Based Profiling

Given the complete absence of known biological target engagement data for CAS 951969-16-7, this compound may serve as a starting point for chemical probe development in target identification campaigns. The benzofuran-2-carboxamide scaffold is a privileged structure with demonstrated ligand efficiency across multiple target classes, including sigma receptors (Kᵢ values ranging from 7.8 to 34 nM for certain derivatives) [1] and the CCL20-CCR6 signaling axis [2]. The ester functionality of CAS 951969-16-7 provides a synthetic handle for further derivatization—for example, hydrolysis to the carboxylic acid followed by conjugation to biotin or fluorophore tags for pull-down experiments. Procurement is recommended for chemical biology groups seeking an underexplored benzofuran-2-carboxamide scaffold with a built-in functionalization point.

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